ent-Aprepitant-13C15N2
Description
ent-Aprepitant-13C15N2 is a stable isotope-labeled enantiomer of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting (CINV). This compound is distinguished by its isotopic enrichment with 15 carbon-13 (<sup>13</sup>C) atoms and 2 nitrogen-15 (<sup>15</sup>N) atoms, replacing natural carbon-12 and nitrogen-14 isotopes at specific positions. The "ent-" prefix denotes its enantiomeric form, which is structurally distinct from the native Aprepitant due to the inversion of stereochemical configuration .
Its primary applications include use as an internal standard in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic studies, metabolic pathway analysis, and impurity profiling in pharmaceutical development. The isotopic labeling ensures minimal interference with the natural compound during analytical assays, enabling high-precision measurements .
Properties
Molecular Formula |
C₂₂¹³CH₂₁F₇N₂¹⁵N₂O₃ |
|---|---|
Molecular Weight |
537.4 |
Synonyms |
5-[[(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one-13C15N2; [2S-[2α(R*),3α]]-5-[[2-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]meth |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key distinctions between ent-Aprepitant-13C15N2 and structurally or functionally related compounds:
Key Differentiators:
Isotopic Complexity: ent-Aprepitant-13C15N2 incorporates both <sup>13</sup>C and <sup>15</sup>N isotopes, providing a unique mass signature for distinguishing it from non-labeled Aprepitant and its deuterated analogs (e.g., Aprepitant-d4). This dual labeling enhances specificity in multi-analyte LC-MS workflows . In contrast, [<sup>13</sup>C6]-Aprepitant is labeled only with carbon isotopes, limiting its utility in studies requiring nitrogen pathway tracing .
Enantiomeric Properties :
- The "ent-" configuration renders ent-Aprepitant-13C15N2 stereochemically distinct from native Aprepitant. This property is critical for investigating chiral recognition in NK1 receptor binding or enantiomer-specific metabolism .
- Compounds like Aprepitant-d4 retain the original stereochemistry, making them less suitable for studying enantiomeric interactions.
Comparative Applications :
- Aprepitant-d4 is primarily used in metabolic stability studies due to deuterium’s kinetic isotope effect, which slows hydrogen-bond cleavage in vivo .
- Entecavir-<sup>15</sup>N-<sup>13</sup>C2 (a structurally unrelated antiviral) shares isotopic labeling strategies but differs in therapeutic target and chemical class, underscoring the diversity of isotope applications in drug development .
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